Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide
CAS No.:
Cat. No.: VC17533460
Molecular Formula: C21H21NO4S3
Molecular Weight: 447.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21NO4S3 |
|---|---|
| Molecular Weight | 447.6 g/mol |
| IUPAC Name | methyl 8-(1,3-benzothiazol-2-ylsulfanylmethyl)-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-7-carboxylate |
| Standard InChI | InChI=1S/C21H21NO4S3/c1-21(2)10-11-29(24,25)18-14(13(19(23)26-3)8-9-15(18)21)12-27-20-22-16-6-4-5-7-17(16)28-20/h4-9H,10-12H2,1-3H3 |
| Standard InChI Key | BOIKXZDJPKRMSG-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCS(=O)(=O)C2=C1C=CC(=C2CSC3=NC4=CC=CC=C4S3)C(=O)OC)C |
Introduction
Structural Elucidation and Molecular Characteristics
Core Framework and Functional Groups
The compound’s backbone consists of a thiochroman ring system, a sulfur-containing heterocycle analogous to chroman but with a sulfur atom replacing one oxygen. The thiochroman core is substituted at the 8-position with a (benzo[d]thiazol-2-ylthio)methyl group, introducing a benzo[d]thiazole scaffold connected via a thioether (-S-) linkage. At the 7-position, a carboxylate ester (-COOCH₃) is present, while the 4-position bears two methyl groups. The 1,1-dioxide moiety indicates sulfonation at the sulfur atoms within the thiochroman ring, enhancing the molecule’s polarity and potential for hydrogen bonding .
Table 1: Key Structural Features and Implications
| Feature | Position | Implications |
|---|---|---|
| Thiochroman 1,1-dioxide | Core | Enhanced solubility; potential for redox interactions |
| Benzo[d]thiazole | 8 | Pharmacophore for enzyme inhibition; aromatic π-system for binding |
| Carboxylate ester | 7 | Prodrug potential; metabolic stability |
| Dimethyl groups | 4 | Steric hindrance; modulation of lipophilicity |
Stereochemical Considerations
Synthetic Pathways and Methodological Approaches
Retrosynthetic Analysis
The synthesis of methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide likely involves sequential functionalization of the thiochroman core. A plausible route includes:
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Thiochroman Formation: Cyclization of 4-methylthiophenol with α,β-unsaturated carbonyl compounds under acidic conditions.
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Sulfonation: Oxidation of the thiochroman sulfur to the 1,1-dioxide state using peroxides or ozonolysis.
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Esterification: Introduction of the carboxylate ester via Fischer esterification or nucleophilic acyl substitution.
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Side-Chain Functionalization: Coupling the benzo[d]thiazole-thiol derivative to the thiochroman core using Mitsunobu or nucleophilic substitution reactions .
Challenges in Synthesis
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Regioselectivity: Ensuring precise substitution at the 7- and 8-positions requires directing groups or protective strategies.
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Oxidation Control: Over-oxidation of sulfur moieties must be mitigated during sulfonation.
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Purification: The compound’s high polarity and potential for polymorphism complicate crystallization.
Biological Activity and Mechanistic Insights
Lysyl Oxidase Inhibition
Structural analogs of thiochroman 1,1-dioxides exhibit inhibitory activity against lysyl oxidase (LOX), an enzyme critical for collagen and elastin cross-linking. By chelating the copper cofactor in LOX’s active site, the compound may disrupt extracellular matrix remodeling, implicating it in antifibrotic and antimetastatic therapies.
Table 2: Hypothesized Biological Targets and Effects
| Target | Mechanism | Potential Application |
|---|---|---|
| Lysyl oxidase | Copper chelation | Fibrosis suppression |
| COX-2 | Active site blockage | Inflammation reduction |
| NF-κB pathway | IκB kinase inhibition | Cytokine modulation |
Pharmacokinetic and Toxicological Profile
Metabolism and Excretion
Esterases likely hydrolyze the methyl ester to a carboxylic acid metabolite, which may exhibit altered activity. Sulfone groups are generally resistant to further oxidation, suggesting renal excretion as the primary elimination route .
Comparative Analysis with Structural Analogs
Althiazide Derivatives
Althiazide, a benzothiadiazine 1,1-dioxide diuretic, shares the sulfone motif but lacks the thiochroman core. Unlike althiazide’s direct action on renal Na+/Cl- cotransporters, the subject compound’s larger structure may favor tissue-specific targeting over broad diuretic effects .
Chroman-Based Therapeutics
Chromane derivatives like tocopherols exhibit antioxidant properties, but sulfur substitution in thiochromans alters electron distribution, potentially redirecting activity toward enzyme inhibition rather than radical scavenging .
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